REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9](=[O:14])[CH2:10][CH:11]([CH3:13])[CH3:12])=[CH:5][CH:4]=1.[Br:15]Br>C(OC(=O)C)C>[Br:15][CH:10]([CH:11]([CH3:12])[CH3:13])[C:9]([C:6]1[CH:7]=[CH:8][C:3]([O:2][CH3:1])=[CH:4][CH:5]=1)=[O:14]
|
Name
|
|
Quantity
|
56.9 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(C=C1)C(CC(C)C)=O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OC(C)=O
|
Name
|
|
Quantity
|
18.2 mL
|
Type
|
reactant
|
Smiles
|
BrBr
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
CUSTOM
|
Details
|
the resultant reaction mixture
|
Type
|
WASH
|
Details
|
was washed with brine and water, in that order
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
after which the ethylacetate layer was dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC(C(=O)C1=CC=C(C=C1)OC)C(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 77 g | |
YIELD: PERCENTYIELD | 96% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |